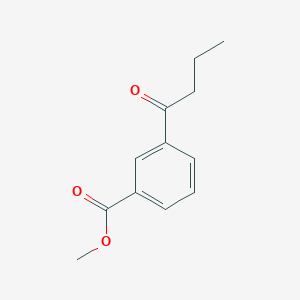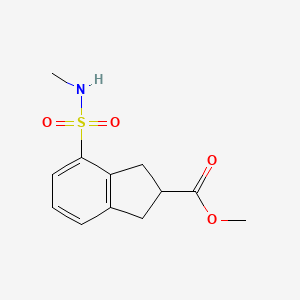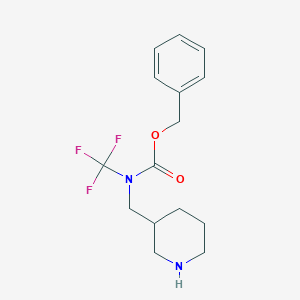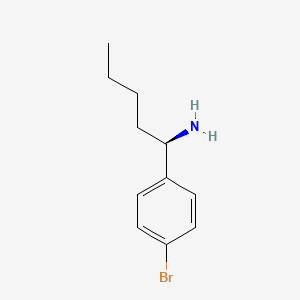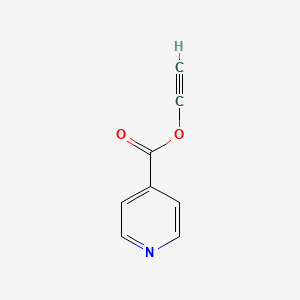
Ethynyl pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethynyl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group attached to the fourth position of the pyridine ring and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethynyl pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with ethynylating agents under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Ethynyl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl or vinyl derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include carbonyl compounds, ethyl or vinyl derivatives, and various substituted pyridine derivatives.
科学的研究の応用
Ethynyl pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of ethynyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The carboxylate group can form ionic interactions with target molecules, enhancing its biological activity.
類似化合物との比較
Ethynyl pyridine-4-carboxylate can be compared with other similar compounds, such as:
Pyridine-4-carboxylic acid: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
Ethynyl pyridine-3-carboxylate: The position of the carboxylate group affects the compound’s chemical properties and reactivity.
Ethynyl benzoate: Contains a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
特性
CAS番号 |
342018-56-8 |
|---|---|
分子式 |
C8H5NO2 |
分子量 |
147.13 g/mol |
IUPAC名 |
ethynyl pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h1,3-6H |
InChIキー |
YPKNODVFTAQQBC-UHFFFAOYSA-N |
正規SMILES |
C#COC(=O)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


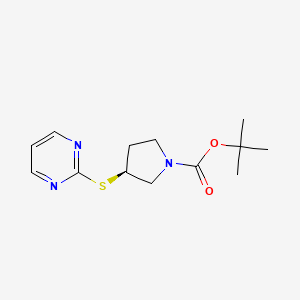
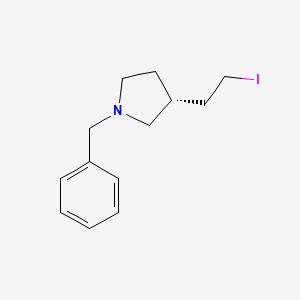
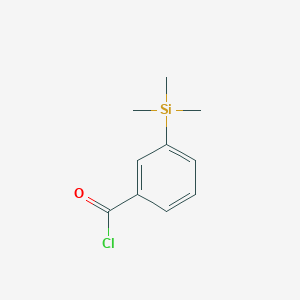
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
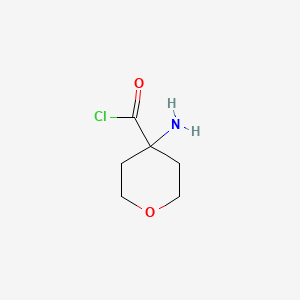
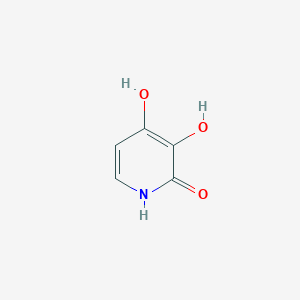
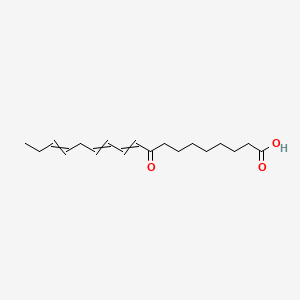
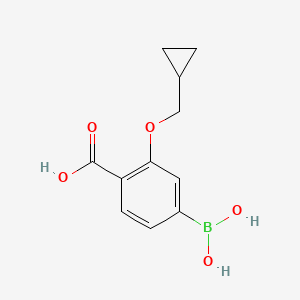
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)
